

Unraveling the Biological Significance of Nonadecapentaenoic Acid: A Comparative Analysis

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Compound of Interest

Compound Name: 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

Cat. No.: B593656

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The identity of "nonadecapentaenoic acid" as a specific fatty acid with established biological significance is not well-documented in publicly available scientific literature. It is possible that this name is uncommon, represents a novel or rare fatty acid, or is a typographical error for a more well-studied fatty acid. This guide, therefore, will focus on a comparative analysis of biologically significant fatty acids that are structurally related or functionally relevant to the potential characteristics of a C19 polyunsaturated fatty acid, providing a framework for evaluating such a compound.

This guide offers a comparative overview of key fatty acids with established biological roles, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their therapeutic potential. We will explore the anti-inflammatory and anti-cancer properties of these molecules, supported by experimental data and detailed methodologies.

Comparative Analysis of Bioactive Fatty Acids

To understand the potential biological significance of a nonadecapentaenoic acid, it is instructive to compare it with well-characterized fatty acids that exhibit significant bioactivity. The following table summarizes key quantitative data on the anti-inflammatory and anti-cancer effects of selected fatty acids.

Fatty Acid	Alternative Name(s)	Class	Anti-inflammatory Activity	Anti-cancer Activity	Key Molecular Targets
Pentadecanoic Acid	C15:0	Saturated (Odd-chain)	Reduces pro-inflammatory cytokines. [1] [2] [3]	Induces apoptosis in cancer cells; inhibits proliferation. [4] [5] [6]	PPAR α/δ , AMPK, HDAC6 [7]
Eicosapentae-noic Acid	EPA	Omega-3 PUFA	Inhibits production of pro-inflammatory eicosanoids. [8]	Suppresses cancer stemness. [9]	NF- κ B, COX-2 [8] [10]
Docosahexae-noic Acid	DHA	Omega-3 PUFA	Generates anti-inflammatory resolvins. [8] [11]	Induces apoptosis in cancer cells.	NF- κ B, STAT3 [6] [10]
Linoleic Acid	LA	Omega-6 PUFA	Can have both pro- and anti-inflammatory effects depending on context. [12]	Modulates cancer cell growth.	PPARs [13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of fatty acids.

Cell Viability and Proliferation Assays

- Objective: To determine the effect of a fatty acid on the viability and growth of cancer cells.
- Methodology:
 - Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
 - Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the fatty acid for 24, 48, and 72 hours.
 - MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
 - Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is calculated.

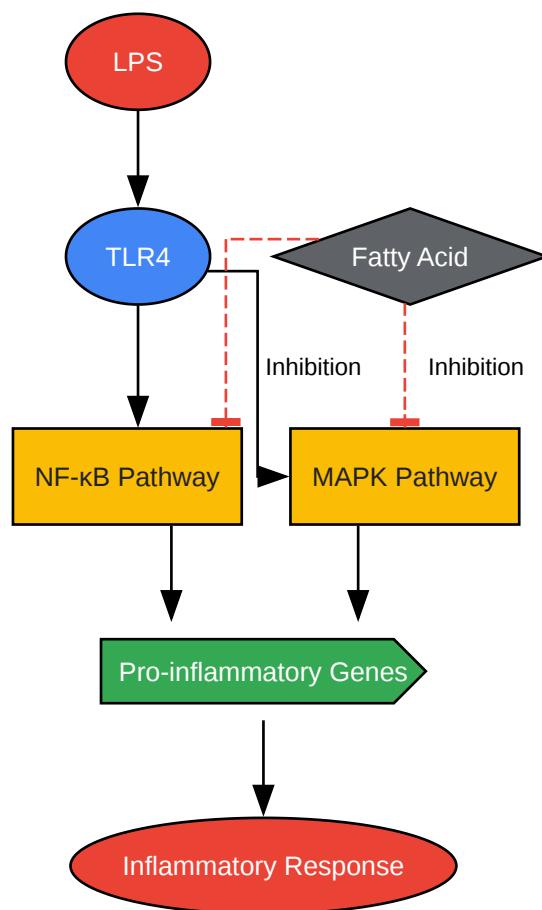
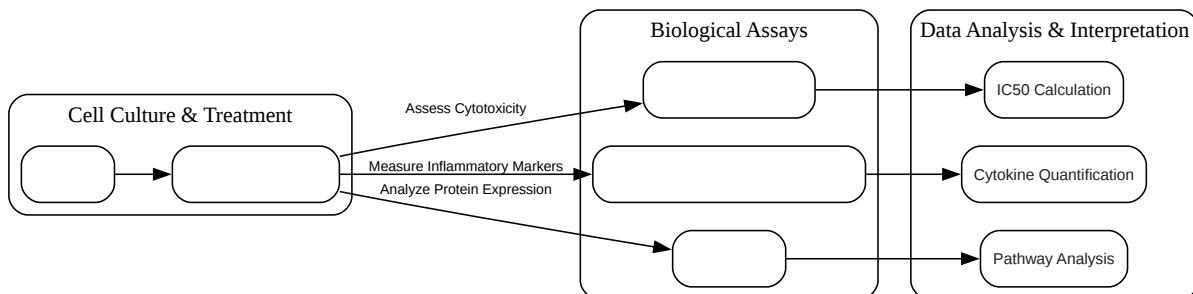
Anti-inflammatory Activity Assessment in Macrophages

- Objective: To evaluate the ability of a fatty acid to suppress the inflammatory response in macrophages.
- Methodology:
 - Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
 - Stimulation and Treatment: Cells are pre-treated with the fatty acid for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
 - Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
 - Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

- Western Blot Analysis: The expression levels of key inflammatory proteins like iNOS, COX-2, and phosphorylated NF-κB are determined by Western blotting.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cellular signaling pathways and experimental designs is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these relationships.



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